Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride
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Overview
Description
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethylamine group attached to a benzodioxane ring, which is further substituted with a methyl group and a hydrochloride salt. The presence of the benzodioxane ring imparts specific chemical properties that make this compound interesting for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate alkylating agents. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can produce various alkyl or aryl derivatives.
Scientific Research Applications
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent for treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds share the benzodioxane ring structure and have been studied for their potential therapeutic applications.
1,4-Benzodioxane-6-amine derivatives: Similar in structure, these compounds are used in various chemical and biological studies.
Uniqueness
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
2906-76-5 |
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Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)ethyl-methylazanium;chloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-4-5-13-9-2-3-10-11(8-9)15-7-6-14-10;/h2-3,8,12H,4-7H2,1H3;1H |
InChI Key |
UCLFHWIIAXFYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CCOC1=CC2=C(C=C1)OCCO2.[Cl-] |
Origin of Product |
United States |
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